molecular formula C13H11NO4S B12627180 Ethyl 4-nitro-2-(thiophen-3-yl)benzoate CAS No. 919087-90-4

Ethyl 4-nitro-2-(thiophen-3-yl)benzoate

Cat. No.: B12627180
CAS No.: 919087-90-4
M. Wt: 277.30 g/mol
InChI Key: JLHVZVLPABHGNR-UHFFFAOYSA-N
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Description

Ethyl 4-nitro-2-(thiophen-3-yl)benzoate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-nitro-2-(thiophen-3-yl)benzoate typically involves the following steps:

    Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated sulfuric acid and nitric acid.

    Thiophene Introduction: The thiophene ring is introduced through a coupling reaction. This can be achieved using a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of thiophene is coupled with a halogenated benzene derivative in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-nitro-2-(thiophen-3-yl)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Amines, alcohols, in the presence of a base.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

    Reduction: Ethyl 4-amino-2-(thiophen-3-yl)benzoate.

    Substitution: Various substituted esters or amides.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

Ethyl 4-nitro-2-(thiophen-3-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds. Thiophene derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Industrial Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-nitro-2-(thiophen-3-yl)benzoate depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects. The thiophene ring can also interact with biological macromolecules, enhancing the compound’s activity.

Comparison with Similar Compounds

Ethyl 4-nitro-2-(thiophen-3-yl)benzoate can be compared with other thiophene derivatives such as:

    Ethyl 2-(thiophen-3-yl)benzoate: Lacks the nitro group, which may result in different reactivity and biological activity.

    4-Nitro-2-(thiophen-3-yl)benzoic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.

    Ethyl 4-nitrobenzoate: Lacks the thiophene ring, which may result in different electronic properties and reactivity.

The presence of both the nitro group and the thiophene ring in this compound makes it unique, providing a combination of electronic and steric effects that can influence its reactivity and biological activity.

Properties

CAS No.

919087-90-4

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

ethyl 4-nitro-2-thiophen-3-ylbenzoate

InChI

InChI=1S/C13H11NO4S/c1-2-18-13(15)11-4-3-10(14(16)17)7-12(11)9-5-6-19-8-9/h3-8H,2H2,1H3

InChI Key

JLHVZVLPABHGNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C2=CSC=C2

Origin of Product

United States

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